5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one
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Overview
Description
5,7-Dihydropyrano[3,4-c]pyrazol-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrano[3,4-c]pyrazole family, which is known for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one typically involves multicomponent reactions (MCRs), which are efficient and environmentally friendly. One common method is the one-pot, four-component reaction that includes the condensation of hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and malononitrile. This reaction is often catalyzed by a base such as piperidine and carried out in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multicomponent reactions. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is encouraged to minimize environmental impact. Catalysts like aspirin have been explored for their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydropyrano[3,4-c]pyrazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5,7-Dihydropyrano[3,4-c]pyrazol-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,7-dihydropyrano[3,4-c]pyrazol-4(1H)-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes like cyclooxygenase (COX), which are involved in inflammatory processes.
DNA Interaction: Binds to DNA, interfering with the replication process in cancer cells.
Pathway Modulation: Modulates signaling pathways such as the NF-κB pathway, which plays a role in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-c]pyrazole: Similar structure but different ring fusion, leading to distinct biological activities.
Spiropyranopyrazole: Contains a spiro junction, which imparts unique chemical properties.
Dihydropyrano[2,3-c]pyrazole: Another isomer with different biological activities.
Uniqueness
5,7-Dihydropyrano[3,4-c]pyrazol-4(1H)-one is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its potent biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research .
Properties
Molecular Formula |
C6H6N2O2 |
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Molecular Weight |
138.12 g/mol |
IUPAC Name |
1,7-dihydropyrano[3,4-c]pyrazol-4-one |
InChI |
InChI=1S/C6H6N2O2/c9-6-3-10-2-5-4(6)1-7-8-5/h1H,2-3H2,(H,7,8) |
InChI Key |
IMPUBLFLBCSCRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=NN2)C(=O)CO1 |
Origin of Product |
United States |
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